molecular formula C10H15NO B3026708 (S)-2-(ethylamino)-2-phenylethanol CAS No. 1063734-78-0

(S)-2-(ethylamino)-2-phenylethanol

Cat. No.: B3026708
CAS No.: 1063734-78-0
M. Wt: 165.23 g/mol
InChI Key: TWZJJFDOOZXNRO-SNVBAGLBSA-N
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Description

(S)-2-(ethylamino)-2-phenylethanol is a chiral compound with a phenyl group attached to a carbon that also bears an ethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(ethylamino)-2-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(ethylamino)-2-phenylacetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst. This method allows for large-scale production with high yield and enantioselectivity. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(ethylamino)-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

    Oxidation: (S)-2-(ethylamino)-2-phenylacetone or (S)-2-(ethylamino)-2-phenylacetaldehyde.

    Reduction: (S)-2-(ethylamino)-2-phenylethylamine or (S)-2-(ethylamino)-2-phenylethane.

    Substitution: (S)-2-(ethylamino)-2-phenylethyl chloride or (S)-2-(ethylamino)-2-phenylethyl bromide.

Scientific Research Applications

(S)-2-(ethylamino)-2-phenylethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-(ethylamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(ethylamino)-2-phenylethanol: The enantiomer of (S)-2-(ethylamino)-2-phenylethanol, which may have different biological activities and properties.

    2-(methylamino)-2-phenylethanol: A structurally similar compound with a methylamino group instead of an ethylamino group.

    2-(ethylamino)-1-phenylethanol: A positional isomer with the hydroxyl group on the first carbon instead of the second.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of both an ethylamino group and a phenyl group attached to the same carbon atom also contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

(2S)-2-(ethylamino)-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJJFDOOZXNRO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651601
Record name (2S)-2-(Ethylamino)-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-78-0
Record name (2S)-2-(Ethylamino)-2-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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